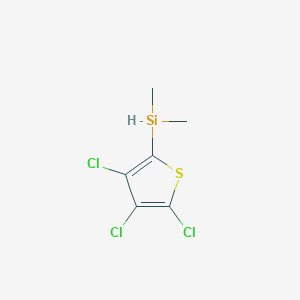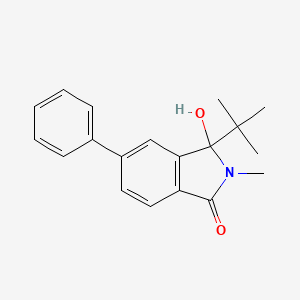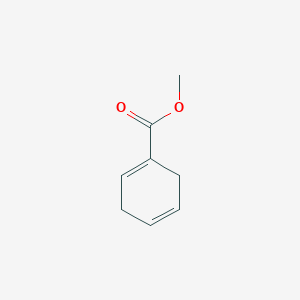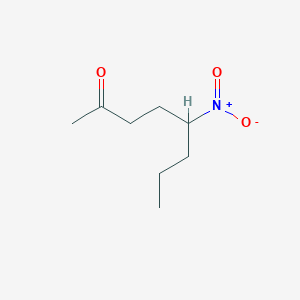
N'-(Naphthalen-1-ylmethylene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(Naphthalen-1-ylmethylene)acetohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a naphthalene ring attached to a methylene group, which is further connected to an acetohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Naphthalen-1-ylmethylene)acetohydrazide typically involves the condensation reaction between naphthaldehyde and acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Naphthaldehyde+Acetohydrazide→N’-(Naphthalen-1-ylmethylene)acetohydrazide
The reaction mixture is heated under reflux for several hours, and the product is obtained by cooling the reaction mixture and filtering the precipitate. The crude product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-(Naphthalen-1-ylmethylene)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(Naphthalen-1-ylmethylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
N’-(Naphthalen-1-ylmethylene)acetohydrazide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a nonnucleoside reverse transcriptase inhibitor (NNRTI) with activity against HIV-1.
Material Science: It can be used in the synthesis of metal complexes, which have applications in catalysis and material development.
Biological Studies: The compound’s derivatives have been studied for their anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N’-(Naphthalen-1-ylmethylene)acetohydrazide, particularly in its role as an NNRTI, involves binding to the reverse transcriptase enzyme of HIV-1. This binding inhibits the enzyme’s activity, preventing the replication of the virus. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral replication and transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(Naphthalen-1-yl)-1H-tetrazol-5-ylthio]acetohydrazides: These compounds also exhibit NNRTI activity and have similar structural features.
N’-(1H-indol-3-ylmethylene)acetohydrazide: This compound has been studied for its neuritogenic activity and shares the hydrazone moiety.
Uniqueness
N’-(Naphthalen-1-ylmethylene)acetohydrazide is unique due to its specific structural configuration, which imparts distinct biological activities, particularly its potential as an NNRTI. Its naphthalene ring provides a rigid and planar structure that enhances binding affinity to target enzymes, distinguishing it from other hydrazone derivatives .
Propriétés
Formule moléculaire |
C13H12N2O |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C13H12N2O/c1-10(16)15-14-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-9H,1H3,(H,15,16)/b14-9+ |
Clé InChI |
FDOBVNFLAFPQNL-NTEUORMPSA-N |
SMILES isomérique |
CC(=O)N/N=C/C1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CC(=O)NN=CC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11939962.png)




![[(2R)-2,3-bis(9,10-dibromooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11939985.png)






